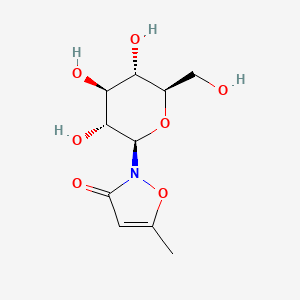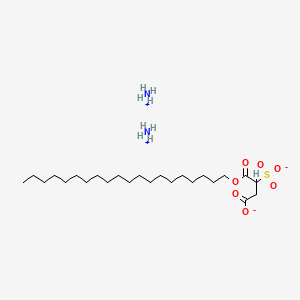
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- typically involves the reaction of beta-D-glucopyranose with appropriate reagents to form the desired glycosylated product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and diabetes .
Mechanism of Action
The mechanism of action of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. This interaction inhibits the enzyme’s activity, leading to a decrease in glycogen breakdown and a potential therapeutic effect in conditions like diabetes . The compound’s binding to the enzyme’s active site and allosteric sites is crucial for its inhibitory action .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- include 2-beta-D-glucopyranosyl-5-methyl-1,3,4-oxadiazole, 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzothiazole, and 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzimidazole .
Uniqueness: What sets 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- apart from these similar compounds is its unique isoxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
51937-63-4 |
|---|---|
Molecular Formula |
C10H15NO7 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1 |
InChI Key |
AJQPXMGLDMXYMI-SVFDORGDSA-N |
Isomeric SMILES |
CC1=CC(=O)N(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)











